Canagliflozin

Descripción

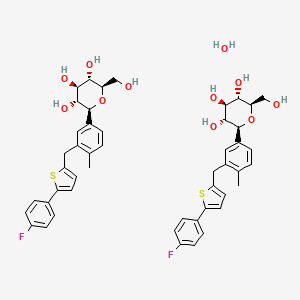

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNGUQKDFGDXSJ-ZXGKGEBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601004469 | |

| Record name | Canagliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

642.9±55.0 | |

| Record name | Canagliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08907 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

almost insoluble, Practically insoluble in aqueous media from pH 1.1 to pH 12.9 /Canagliflozin hemihydrate/ | |

| Record name | Canagliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08907 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Canagliflozin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

842133-18-0 | |

| Record name | Canagliflozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842133-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Canagliflozin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0842133180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canagliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08907 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Canagliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1,5-Anhydro-1-C-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl]}-4-methylphenyl)-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANAGLIFLOZIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S49DGR869 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Canagliflozin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

68-72 | |

| Record name | Canagliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08907 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Unveiling the Off-Target Cellular Mechanisms of Canagliflozin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canagliflozin, a member of the sodium-glucose cotransporter 2 (SGLT2) inhibitor class of drugs, has demonstrated significant efficacy in the management of type 2 diabetes. Its primary mechanism of action involves the inhibition of glucose reabsorption in the renal proximal tubules, leading to glucosuria and a subsequent lowering of blood glucose levels. However, a growing body of evidence suggests that canagliflozin exerts a range of effects on various cell types that are independent of its SGLT2 inhibitory activity. These "off-target" effects are of considerable interest to the scientific community, as they may contribute to the observed cardiovascular and renal protective benefits of the drug and open new avenues for therapeutic applications. This technical guide provides a comprehensive overview of the core SGLT2-independent cellular effects of canagliflozin, with a focus on its impact on mitochondrial function, cellular energy sensing, and ion homeostasis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Core SGLT2-Independent Mechanisms

Canagliflozin's off-target effects are multifaceted, primarily revolving around its ability to interfere with key cellular metabolic and signaling pathways. The most well-documented of these include the inhibition of mitochondrial complex I, activation of AMP-activated protein kinase (AMPK), inhibition of glutamate dehydrogenase, and modulation of intracellular calcium signaling.

Inhibition of Mitochondrial Complex I and Alteration of Cellular Respiration

A significant SGLT2-independent effect of canagliflozin is its direct inhibition of mitochondrial respiratory chain complex I (NADH:ubiquinone oxidoreductase). This action curtails the flow of electrons through the electron transport chain, leading to reduced ATP synthesis and an increase in the cellular AMP/ATP ratio. This effect has been observed in a variety of cell types, including cancer cells and proximal tubule cells.[1][2]

Quantitative Data: Inhibition of Mitochondrial Respiration

| Parameter | Cell Type/System | Canagliflozin Concentration | Observed Effect | Reference |

| IC50 for Complex I-supported respiration | Permeabilized PC3 prostate cancer cells | ~15 µM | Dose-dependent inhibition of oxygen consumption | [3] |

| Oxygen Consumption Rate (OCR) | PC3 cells | 30 µM | Significant reduction in basal and maximal respiration | [3] |

| Mitochondrial ATP production | PC3 cells | 30 µM | Significant decrease | [4] |

| Fluid Transport | Proximal tubule cell monolayers | 25 µM | Inhibition, an effect mimicked by the complex I inhibitor metformin | [1][5][6] |

Experimental Protocol: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the measurement of oxygen consumption rate (OCR) to assess mitochondrial function in response to canagliflozin treatment.

Materials:

-

Seahorse XF96 or similar extracellular flux analyzer

-

Seahorse XF cell culture microplates

-

Canagliflozin

-

Cell culture medium

-

Seahorse XF Calibrant

-

Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

-

Cell Seeding: Seed cells (e.g., PC3, C2C12 myotubes) in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of canagliflozin or vehicle control for the desired duration.

-

Assay Preparation: One hour prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates such as glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO2 incubator.

-

Instrument Calibration: Calibrate the Seahorse XF analyzer with the Seahorse XF Calibrant.

-

Mitochondrial Stress Test: Load the mitochondrial stress test compounds into the injector ports of the sensor cartridge. The typical injection sequence is oligomycin (ATP synthase inhibitor), followed by FCCP (a protonophore that uncouples ATP synthesis from the electron transport chain, inducing maximal respiration), and finally a mixture of rotenone (complex I inhibitor) and antimycin A (complex III inhibitor) to shut down mitochondrial respiration completely.

-

Data Acquisition: Place the cell culture microplate in the Seahorse XF analyzer and initiate the assay protocol. The instrument will measure OCR and extracellular acidification rate (ECAR) in real-time.

-

Data Analysis: Analyze the OCR data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Signaling Pathway: Canagliflozin's Impact on Mitochondrial Respiration

Caption: Canagliflozin inhibits mitochondrial complex I, disrupting the electron transport chain and reducing ATP production.

Activation of AMP-Activated Protein Kinase (AMPK)

The increase in the cellular AMP/ATP ratio resulting from mitochondrial inhibition is a primary trigger for the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[7][8] Activated AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. This SGLT2-independent activation of AMPK by canagliflozin has been demonstrated in various cell types, including adipocytes, cardiomyocytes, and cancer cells.[8][9]

Quantitative Data: AMPK Activation

| Cell Type | Canagliflozin Concentration | Fold Change in p-AMPK/AMPK | Reference |

| HL-1 Cardiomyocytes | 5 µg/mL | Significantly increased | [8] |

| 3T3-L1 Adipocytes | 10 µM | Significant increase | [9] |

| HepG2 and Caco2 cells | 10 µM and 30 µM | Dose-dependent increase | [10] |

Experimental Protocol: Western Blotting for AMPK Phosphorylation

This protocol describes the detection of phosphorylated AMPK (p-AMPK) as a marker of its activation.

Materials:

-

Cell lysates from canagliflozin-treated and control cells

-

SDS-PAGE gels

-

Transfer apparatus (e.g., wet or semi-dry transfer system)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies against p-AMPKα and total AMPKα (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities for p-AMPKα and total AMPKα. The ratio of p-AMPKα to total AMPKα indicates the level of AMPK activation.

Signaling Pathway: AMPK Activation by Canagliflozin

Caption: Canagliflozin-induced mitochondrial dysfunction leads to AMPK activation, shifting cellular metabolism towards energy production.

Inhibition of Glutamate Dehydrogenase

Canagliflozin has been shown to inhibit glutamate dehydrogenase (GDH), a mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate.[11][12] This inhibition can disrupt the tricarboxylic acid (TCA) cycle by limiting the anaplerotic entry of glutamine-derived carbons. This effect is particularly relevant in proliferating cells that exhibit a high dependence on glutaminolysis.

Quantitative Data: Inhibition of Glutamate Dehydrogenase

| Parameter | System | Canagliflozin Concentration | Observed Effect | Reference |

| GDH Activity | Mitochondrial enriched fractions of RPTEC/TERT1 cells | Clinically relevant concentrations | Significant inhibition | [11][12] |

| Cell Viability | Proliferating RPTEC/TERT1 cells | Low concentrations | Cytotoxicity | [11][12] |

Experimental Protocol: Glutamate Dehydrogenase Activity Assay

This protocol outlines a colorimetric assay to measure GDH activity.

Materials:

-

Mitochondrial fractions isolated from cells

-

Assay buffer

-

GDH developer

-

Glutamate solution

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare mitochondrial lysates from control and canagliflozin-treated cells.

-

Reaction Setup: In a 96-well plate, add the sample, positive controls, and standards.

-

Reaction Initiation: Prepare a reaction mix containing assay buffer, GDH developer, and glutamate. Add the reaction mix to each well.

-

Incubation and Measurement: Incubate the plate at 37°C. Measure the optical density (OD) at 450 nm at an initial time point (A0) and after a specific incubation period (e.g., 30 minutes to 2 hours) (A1).

-

Calculation: The GDH activity is proportional to the change in OD over time (A1 - A0).

Modulation of Intracellular Calcium Signaling

Canagliflozin has been reported to influence intracellular calcium ([Ca2+]i) homeostasis in various cell types, including vascular smooth muscle cells and cardiac fibroblasts.[13] The precise mechanisms are still under investigation but may involve interactions with calcium channels and transporters.

Quantitative Data: Effects on Calcium Signaling

| Cell Type | Condition | Canagliflozin Treatment | Observed Effect | Reference |

| Human Cardiac Fibroblasts | High glucose | 100 nM | Ameliorated disrupted Ca2+ homeostasis | [13] |

Experimental Protocol: Measurement of Intracellular Calcium with Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca2+]i.

Materials:

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Fluorescence microscope or plate reader with dual-excitation capabilities

Procedure:

-

Cell Loading: Incubate the cells with Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (to aid in dye solubilization) in HBS for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the cells with HBS to remove extracellular dye.

-

De-esterification: Allow 15-30 minutes for intracellular esterases to cleave the AM ester group, trapping the Fura-2 dye inside the cells.

-

Imaging/Measurement: Excite the Fura-2 loaded cells alternately at 340 nm (calcium-bound) and 380 nm (calcium-free) and measure the emission at ~510 nm.

-

Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration. Changes in this ratio upon treatment with canagliflozin indicate a modulation of [Ca2+]i.

Conclusion

The SGLT2-independent effects of canagliflozin represent a paradigm shift in our understanding of this class of antidiabetic drugs. Its ability to target fundamental cellular processes such as mitochondrial respiration, energy sensing, and ion homeostasis provides a plausible mechanistic basis for its observed clinical benefits beyond glycemic control. The detailed data and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further elucidate these off-target mechanisms and explore their therapeutic potential in a broader range of diseases. A thorough understanding of these SGLT2-independent actions is crucial for optimizing the clinical use of canagliflozin and for the development of next-generation therapies with improved efficacy and safety profiles.

References

- 1. SGLT2-independent effects of canagliflozin on NHE3 and mitochondrial complex I activity inhibit proximal tubule fluid transport and albumin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SGLT2 Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. weiszlab.pitt.edu [weiszlab.pitt.edu]

- 7. The Na+/glucose co-transporter inhibitor canagliflozin activates AMP-activated protein kinase by inhibiting mitochondrial function and increasing cellular AMP levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Canagliflozin Attenuates Lipotoxicity in Cardiomyocytes by Inhibiting Inflammation and Ferroptosis through Activating AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The diabetes medication canagliflozin promotes mitochondrial remodelling of adipocyte via the AMPK-Sirt1-Pgc-1α signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. Canagliflozin mediated dual inhibition of mitochondrial glutamate dehydrogenase and complex I: an off-target adverse effect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The SGLT2 inhibitor canagliflozin attenuates mitochondrial oxidative stress and alterations of calcium handling induced by high glucose in human cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-target effects of Canagliflozin in cellular models

An In-Depth Technical Guide to the Off-Target Effects of Canagliflozin in Cellular Models

Executive Summary

Canagliflozin, a member of the sodium-glucose cotransporter 2 (SGLT2) inhibitor class, is a widely prescribed therapeutic for type 2 diabetes. Its primary mechanism of action involves the inhibition of glucose reabsorption in the kidneys, leading to glycosuria and a reduction in blood glucose levels[1][2][3]. However, large-scale clinical trials have revealed significant cardiovascular and renal protective benefits that are not fully explained by its glucose-lowering effects alone[4][5]. This has spurred extensive research into the SGLT2-independent, or "off-target," effects of canagliflozin. This technical guide provides a comprehensive overview of the key off-target mechanisms of canagliflozin identified in cellular models, presenting quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling pathways. The primary off-target effects discussed include the inhibition of mitochondrial complex I, subsequent activation of AMP-activated protein kinase (AMPK), and inhibition of mitochondrial glutamate dehydrogenase (GDH)[6][7].

Inhibition of Mitochondrial Respiratory Chain Complex I

A primary off-target effect of canagliflozin is the direct inhibition of mitochondrial complex I, a key component of the electron transport chain (ETC)[8][9][10]. This action is independent of its SGLT2 inhibitory activity and has been observed in various cancer and non-cancer cell lines[11][12]. Inhibition of complex I disrupts oxidative phosphorylation, leading to decreased ATP production and an increase in the cellular AMP/ATP and ADP/ATP ratios[6][9]. This metabolic shift is a critical upstream event for several other off-target effects. Notably, this inhibitory effect is not a class effect, as other SGLT2 inhibitors like dapagliflozin and empagliflozin do not inhibit complex I to the same extent at clinically relevant concentrations[6][10][11].

Quantitative Data: Inhibition of Mitochondrial Respiration

| Cellular Model | Canagliflozin Concentration | Observed Effect | Reference |

| PC3 (Prostate Cancer) | 5 µM | Dose-dependent reduction in oxygen consumption through complex-I | [11] |

| PC3 (Prostate Cancer) | 30 µM | Increased extracellular acidification rate (ECAR) | [11][12] |

| HEK-293 Cells | > 1 µmol/l | Activation of AMPK, downstream of complex I inhibition | [13] |

| RPTEC/TERT1 (Renal Proximal Tubule) | Clinically relevant concentrations | Inhibition of mitochondrial electron transport chain complex I | [7] |

Experimental Protocol: Mitochondrial Respiration Assay (Seahorse XFe96)

This protocol outlines the measurement of oxygen consumption rate (OCR) to assess mitochondrial function using a Seahorse XFe96 Extracellular Flux Analyzer[14][15].

-

Cell Seeding : Seed cells (e.g., PC3 cells) in a Seahorse XF96 cell culture microplate at an optimized density (e.g., 20,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment : Treat the cells with various concentrations of canagliflozin or vehicle control for a specified duration (e.g., 3-24 hours) before the assay.

-

Assay Medium : One hour before the assay, replace the culture medium with pre-warmed XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO₂ incubator.

-

Cartridge Hydration & Loading : Hydrate the sensor cartridge overnight in XF Calibrant at 37°C in a non-CO₂ incubator. Load the injection ports of the sensor cartridge with mitochondrial stress test compounds:

-

Port A: Oligomycin (e.g., 1.0 µM), an ATP synthase inhibitor.

-

Port B: FCCP (e.g., 1.0 µM), a protonophore that uncouples the ETC.

-

Port C: Rotenone/Antimycin A (e.g., 0.5 µM), inhibitors of complex I and III, respectively.

-

-

Seahorse Analyzer Operation : Calibrate the sensor cartridge in the Seahorse XFe96 Analyzer. After calibration, replace the calibrant plate with the cell culture plate.

-

Data Acquisition : The instrument measures OCR at baseline and after the sequential injection of the inhibitors. The data are used to calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity[16].

Activation of AMP-Activated Protein Kinase (AMPK)

The inhibition of mitochondrial complex I by canagliflozin leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This change in energy status is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis[6][9][17][18]. Canagliflozin-induced AMPK activation is observed at clinically relevant concentrations and is dependent on the presence of AMP/ADP-sensitive γ-subunits, confirming the mechanism is linked to cellular energy stress[6]. Once activated, AMPK phosphorylates downstream targets, such as acetyl-CoA carboxylase (ACC), to switch off anabolic pathways (e.g., lipogenesis) and switch on catabolic pathways to restore energy balance[9].

Signaling Pathway: Canagliflozin-Induced AMPK Activation

Caption: Canagliflozin inhibits Complex I, increasing the AMP/ATP ratio and activating AMPK.

Quantitative Data: AMPK Activation and Downstream Effects

| Cellular Model | Canagliflozin Concentration | Observed Effect | Reference |

| HEK-293 Cells | > 1 µmol/l | Increased phosphorylation of AMPK and ACC | [13] |

| Mouse Hepatocytes | 10 µM | Inhibition of lipid synthesis (absent in AMPK knockout cells) | [6] |

| PC3 & H460 (Cancer Cells) | Clinically achievable concentrations | Increased activating phosphorylation of AMPK | [8][12] |

| Rat & Human Aortic SMCs | 50 µM | No significant effect on AMPK phosphorylation | [19] |

Experimental Protocol: ADP-Glo™ Kinase Assay for AMPK Activity

This non-radioactive assay quantifies AMPK activity by measuring the amount of ADP produced in the kinase reaction[20][21].

-

Reaction Setup : In a 96-well plate, prepare a reaction mixture containing:

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

-

Recombinant active AMPK enzyme.

-

AMPK substrate peptide (e.g., SAMStide).

-

AMP (as an allosteric activator, e.g., 100 µM).

-

The test compound (canagliflozin) or vehicle.

-

-

Initiate Reaction : Add ATP to the wells to start the kinase reaction. The final ATP concentration should be near the Kₘ for the enzyme.

-

Incubation : Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).

-

Terminate and Deplete ATP : Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion : Add Kinase Detection Reagent to the wells. This reagent converts the ADP produced during the kinase reaction into ATP and contains luciferase/luciferin to measure the newly synthesized ATP.

-

Luminescence Measurement : Incubate at room temperature for 30-60 minutes. Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP generated and reflects the AMPK activity.

Other Notable Off-Target Effects

Beyond Complex I and AMPK, canagliflozin has been shown to interact with other cellular targets.

-

Mitochondrial Glutamate Dehydrogenase (GDH) Inhibition : In human renal proximal tubule epithelial cells (RPTEC/TERT1), canagliflozin was found to inhibit GDH at clinically relevant concentrations. This dual inhibition of GDH and complex I disrupts glutamine anaplerosis, which is critical for proliferating cells, potentially contributing to both therapeutic and adverse renal effects[7].

-

Inhibition of Glucose Uptake (SGLT2-Independent) : Canagliflozin can inhibit cellular glucose uptake in cells that do not express SGLT2, such as HEK-293 cells[6]. While this effect was observed, studies suggest it does not directly account for AMPK activation[9].

-

Induction of Heme Oxygenase-1 (HO-1) : In vascular smooth muscle cells (SMCs), canagliflozin—but not other gliflozins—inhibited cell proliferation and migration. This effect was linked to the induction of the antioxidant enzyme HO-1, suggesting a potential mechanism for its cardiovascular benefits[19].

-

Impairment of T Cell Function : Canagliflozin has been shown to impair the activation, proliferation, and effector functions of human T cells. This is mediated by inhibiting T cell receptor signaling and impacting ERK and mTORC1 activity, suggesting a potential role for canagliflozin in T cell-mediated autoimmune disorders[22][23].

Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique used to validate the direct binding of a drug to its target protein within intact cells[24][25][26]. The principle is that ligand binding increases the thermal stability of the target protein. While specific CETSA data for canagliflozin's off-target effects are emerging, the workflow is crucial for confirming these interactions.

Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: CETSA workflow to confirm drug-target binding in cells.

Conclusion

The evidence from numerous studies in cellular models demonstrates that canagliflozin possesses significant off-target activities that are distinct from its primary SGLT2 inhibitory function. The key SGLT2-independent mechanisms include the inhibition of mitochondrial complex I and glutamate dehydrogenase, leading to the activation of the critical energy sensor AMPK. These actions result in profound metabolic reprogramming, affecting processes such as lipogenesis, cell proliferation, and immune cell function. These off-target effects provide a plausible molecular basis for the unexpected clinical benefits observed with canagliflozin, particularly in the cardiovascular and renal systems. For researchers and drug development professionals, understanding these multifaceted actions is crucial for elucidating the full therapeutic potential of canagliflozin and for designing next-generation metabolic modulators with improved target specificity and efficacy.

References

- 1. The Off-Target Effects, Electrolyte and Mineral Disorders of SGLT2i - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Mechanism of Action [jnjmedicalconnect.com]

- 4. Effects of the SGLT2 inhibitor canagliflozin on plasma biomarkers TNFR-1, TNFR-2 and KIM-1 in the CANVAS trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. The Na+/glucose co-transporter inhibitor canagliflozin activates AMP-activated protein kinase by inhibiting mitochondrial function and increasing cellular AMP levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Canagliflozin mediated dual inhibition of mitochondrial glutamate dehydrogenase and complex I: an off-target adverse effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The diabetes medication Canagliflozin reduces cancer cell proliferation by inhibiting mitochondrial complex-I supported respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Na+/Glucose Cotransporter Inhibitor Canagliflozin Activates AMPK by Inhibiting Mitochondrial Function and Increasing Cellular AMP Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SGLT2-independent effects of canagliflozin on NHE3 and mitochondrial complex I activity inhibit proximal tubule fluid transport and albumin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Mitochondrial respiration assay [bio-protocol.org]

- 15. High-resolution Respirometry to Measure Mitochondrial Function of Intact Beta Cells in the Presence of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 19. Canagliflozin inhibits vascular smooth muscle cell proliferation and migration: Role of heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. promega.com [promega.com]

- 21. bellbrooklabs.com [bellbrooklabs.com]

- 22. researchgate.net [researchgate.net]

- 23. Canagliflozin impairs T cell effector function via metabolic suppression in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. CETSA [cetsa.org]

- 25. biorxiv.org [biorxiv.org]

- 26. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Canagliflozin's Imprint on Cellular Energetics and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated profound effects on cellular metabolism and signaling that extend beyond its primary mechanism of action. This technical guide provides an in-depth exploration of canagliflozin's impact at the cellular level, with a focus on its SGLT2-independent mechanisms. It has been established that canagliflozin directly inhibits mitochondrial complex I, leading to a cascade of downstream effects including the activation of AMP-activated protein kinase (AMPK) and modulation of interconnected signaling pathways.[1][2][3][4] This guide synthesizes key quantitative data, details experimental methodologies for investigating these effects, and presents visual representations of the core signaling pathways and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and metabolic disease.

Core Mechanism of Action: Beyond SGLT2 Inhibition

While canagliflozin is clinically approved for its role in promoting urinary glucose excretion through the inhibition of SGLT2 in the kidneys[5][6], a growing body of evidence highlights its significant off-target effects on fundamental cellular processes. A primary SGLT2-independent mechanism of canagliflozin is the inhibition of mitochondrial respiratory chain complex I.[1][2][3][4] This action disrupts the electron transport chain, leading to decreased mitochondrial respiration and a subsequent increase in the cellular AMP/ATP and ADP/ATP ratios.[1][3][7][8] This shift in the cellular energy state serves as a critical trigger for the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][3]

Activated AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic processes that consume ATP, such as lipogenesis.[1][3] This multifaceted mechanism of action positions canagliflozin as a modulator of key cellular metabolic and signaling hubs, with implications for various cell types and disease states, including cancer and non-alcoholic fatty liver disease.[2][4][9]

Quantitative Impact on Cellular Metabolism

The following tables summarize the quantitative effects of canagliflozin on key cellular metabolic parameters as reported in various in vitro and in vivo studies.

Table 1: Effect of Canagliflozin on Mitochondrial Respiration

| Parameter | Cell Type | Canagliflozin Concentration | Observed Effect | Reference |

| Oxygen Consumption Rate (OCR) | PC3 prostate cancer cells | 5 µM (starting concentration) | Dose-dependent reduction | [2] |

| Complex I-supported Respiration | Permeabilized PC3 cells | Dose-dependent | Inhibition | [2] |

| Basal Respiration | Human renal proximal tubule epithelial cells (RPTEC/TERT1) | 50 µM | Significant decrease | [10] |

| Mitochondrial ATP Production | Human renal proximal tubule epithelial cells (RPTEC/TERT1) | 50 µM | Significant decrease | [10] |

| Oxygen Consumption Rate (OCR) | Human umbilical vein endothelial cells (HUVECs) | 100 µM | ~60% decrease | [11] |

Table 2: Effect of Canagliflozin on Cellular Energy Status and AMPK Signaling

| Parameter | Cell Type | Canagliflozin Concentration | Observed Effect | Reference |

| AMPK Activation | HEK-293 cells | > 1 µmol/l | Activation | [1] |

| ADP:ATP Ratio | HEK-293 cells | 10 and 30 µmol/L | Significant increase | [7][8] |

| AMPK Phosphorylation (Thr172) | Mouse Embryonic Fibroblasts (WT) | > 1 µmol/l | Increased phosphorylation | [1] |

| ACC Phosphorylation | Mouse Embryonic Fibroblasts (WT) | > 1 µmol/l | Increased phosphorylation | [1] |

| AMPK Activation | Mouse liver (in vivo) | Oral administration | Activation | [1][3] |

| ADP/ATP Ratio | CRL1927 mesangial cells | 2, 5, 10 µM | Concentration-dependent increase | [12] |

Table 3: Effect of Canagliflozin on Lipogenesis and Glucose Metabolism

| Parameter | Cell Type/Model | Canagliflozin Concentration | Observed Effect | Reference |

| Lipid Synthesis | Hepatocytes | 10 µmol/L | Inhibition (AMPK-dependent) | [7] |

| Lipogenesis | PC3-pMXS and PC3-NDI1 cells | 30 µM | Inhibition | [2] |

| Glucose Uptake | HEK-293 cells and MEFs | Not specified | Inhibition (independent of SGLT2) | [1] |

| Fatty Acid Synthesis | Not specified | Not specified | Potent inhibition | [13] |

| Hepatic Lipogenesis | ApoE-/- mice | 30 mg/kg | Suppression | [14] |

Key Signaling Pathways Modulated by Canagliflozin

Canagliflozin's influence extends to several critical signaling pathways that govern cellular growth, proliferation, and survival.

AMPK-mTOR Signaling Pathway

The activation of AMPK by canagliflozin has an inhibitory effect on the mammalian target of rapamycin (mTOR) signaling pathway.[12][15] mTOR is a central regulator of cell growth and proliferation, and its inhibition can lead to cell cycle arrest and apoptosis. This interplay between AMPK and mTOR is a key area of investigation for the anti-proliferative effects of canagliflozin observed in cancer cells.[2][4][13]

Oxidative Stress and Inflammatory Signaling

Canagliflozin has been shown to mitigate oxidative stress by reducing the production of reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.[11][16][17][18][19] It can also modulate inflammatory signaling pathways, including the NF-κB and JNK pathways, contributing to its protective effects in various tissues.[20]

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the cellular effects of canagliflozin.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

Principle: The Seahorse XF Analyzer is a widely used platform to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.

Protocol Outline:

-

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with various concentrations of canagliflozin or vehicle control for the desired duration.

-

Assay Preparation: A day prior to the assay, hydrate the sensor cartridge with Seahorse XF Calibrant. On the day of the assay, replace the cell culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.

-

Seahorse XF Analysis: Load the prepared cell plate and sensor cartridge into the Seahorse XF Analyzer. The instrument will perform a series of mix, wait, and measure cycles to determine baseline OCR and ECAR.

-

Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors through the drug ports of the sensor cartridge to assess different parameters of mitochondrial function:

-

Oligomycin: Inhibits ATP synthase (Complex V) to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

-

Rotenone & Antimycin A: Inhibit Complex I and Complex III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Assessment of AMPK Activation by Western Blotting

Principle: Western blotting is used to detect the phosphorylation status of AMPK at Threonine 172 (Thr172) and its downstream substrate, Acetyl-CoA Carboxylase (ACC), as markers of AMPK activation.

Protocol Outline:

-

Cell Lysis: After treatment with canagliflozin, wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK Thr172), total AMPK, phosphorylated ACC (p-ACC), and total ACC overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Measurement of Cellular Adenine Nucleotides (ATP, ADP, AMP)

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a sensitive method for separating and quantifying ATP, ADP, and AMP in cell extracts.

Protocol Outline:

-

Cell Extraction: Rapidly quench cellular metabolism and extract nucleotides by treating cells with a cold acid solution (e.g., perchloric acid) followed by neutralization.

-

Sample Preparation: Centrifuge the extracts to remove precipitated proteins and filter the supernatant.

-

HPLC Analysis: Inject the prepared samples into an RP-HPLC system equipped with a C18 column.

-

Separation: Separate the adenine nucleotides using a gradient of a suitable mobile phase (e.g., a mixture of potassium phosphate buffer and methanol).

-

Detection: Detect the eluted nucleotides using a UV detector at a wavelength of 254 nm.

-

Quantification: Determine the concentrations of ATP, ADP, and AMP by comparing the peak areas of the samples to those of known standards. Calculate the ATP/ADP and AMP/ATP ratios to assess the cellular energy charge.

Conclusion

Canagliflozin exerts significant and complex effects on cellular metabolism and signaling, largely independent of its SGLT2 inhibitory action. Its ability to inhibit mitochondrial complex I and subsequently activate AMPK places it at a critical node of cellular energy regulation. This technical guide provides a framework for understanding and investigating these multifaceted effects. The presented data and experimental protocols offer a valuable resource for researchers aiming to further elucidate the molecular mechanisms of canagliflozin and explore its therapeutic potential in a broader range of diseases. The continued exploration of these SGLT2-independent actions is crucial for a comprehensive understanding of the clinical benefits observed with this class of drugs.

References

- 1. Oxygen consumption rate measurement [bio-protocol.org]

- 2. The Na+/glucose co-transporter inhibitor canagliflozin activates AMP-activated protein kinase by inhibiting mitochondrial function and increasing cellular AMP levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Canagliflozin Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Lipid Metabolism and Inhibiting Inflammation through Induction of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The diabetes medication canagliflozin promotes mitochondrial remodelling of adipocyte via the AMPK-Sirt1-Pgc-1α signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. researchgate.net [researchgate.net]

- 8. Canagliflozin ameliorates obesity by improving mitochondrial function and fatty acid oxidation via PPARα in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sm.unife.it [sm.unife.it]

- 10. The diabetes medication canagliflozin promotes mitochondrial remodelling of adipocyte via the AMPK-Sirt1-Pgc-1α signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A validated LC-MS/MS method for the determination of canagliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, in a lower volume of rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mitochondrial Complex I Activity Colorimetric Assay Kit (ab287847) | Abcam [abcam.com]

- 16. Mitochondrial complex activity assays [protocols.io]

- 17. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Off-Target Actions of Canagliflozin: A Deep Dive into its Effects on Non-Diabetic Cells

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Canagliflozin, a member of the sodium-glucose cotransporter 2 (SGLT2) inhibitor class of drugs, has garnered significant attention for its therapeutic benefits in type 2 diabetes. Its primary mechanism of action involves the inhibition of glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and subsequent lowering of blood glucose levels.[1][2][3] However, a growing body of evidence from preclinical and clinical studies has unveiled a fascinating and complex landscape of "off-target" effects, where canagliflozin exerts significant cellular actions independent of its SGLT2 inhibitory activity and in non-diabetic contexts.[4][5][6] These discoveries have opened new avenues for its potential therapeutic application in a range of non-diabetic conditions, including cardiovascular and renal diseases, and even cancer.[7][8][9]

This technical guide provides a comprehensive overview of the known effects of canagliflozin on non-diabetic cells. It is designed to be a core resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular mechanisms, experimental evidence, and potential implications of these non-canonical actions. We will delve into the quantitative data from key studies, outline the experimental protocols used to generate this data, and visualize the intricate signaling pathways involved.

Core Cellular Mechanism: Inhibition of Mitochondrial Complex I and AMPK Activation

A central and recurring theme in the non-diabetic cellular effects of canagliflozin is its ability to inhibit Complex I of the mitochondrial electron transport chain.[4][10][11][12][13] This action is distinct from its SGLT2 inhibition and is not observed with other SGLT2 inhibitors like dapagliflozin and empagliflozin.[4][5] The inhibition of mitochondrial respiration leads to a decrease in cellular ATP production and a corresponding increase in the AMP/ADP to ATP ratio. This shift in the cellular energy state serves as a potent activator for AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism and stress responses.[4][5][14]

The activation of AMPK by canagliflozin has been demonstrated in a variety of non-diabetic cell types, including human embryonic kidney (HEK-293) cells, mouse embryonic fibroblasts (MEFs), human aortic endothelial cells (HAECs), and human vascular smooth muscle cells (VSMCs).[4][15] This SGLT2-independent mechanism is a cornerstone of many of canagliflozin's downstream effects.

Data Presentation: Quantitative Effects of Canagliflozin on Non-Diabetic Cells

The following tables summarize the key quantitative findings from in vitro studies investigating the effects of canagliflozin on various non-diabetic cell lines.

| Cell Line | Parameter Measured | Canagliflozin Concentration | Observed Effect | Reference |

| A549 (Lung Cancer) | Cell Growth Inhibition | 1–50 µM | Significant, dose-dependent suppression | [16] |

| A549 (Lung Cancer) | Cell Cycle | 1–50 µM | Increased number of cells in G0/G1 phase, decreased in S phase | [16] |

| A549 (Lung Cancer) | ERK and MAPK Phosphorylation | Not specified | Significantly decreased | [16] |

| Rat Aortic SMCs | HO-1 Protein Expression | 0–50 µM (24h) | Concentration-dependent increase | [17] |

| Rat Aortic SMCs | HO-1 mRNA Expression | 50 µM | Time-dependent increase | [17] |

| Rat Aortic SMCs | HO Activity | 50 µM (24h) | Significant increase (not seen with dapagliflozin or empagliflozin) | [17] |

| Human Aortic SMCs | HO-1 Protein Expression | 50 µM (24h) | Increased expression | [17] |

| Rat Aortic SMCs | Cell Cycle | Not specified | Arrested cells in the G0/G1 phase | [17] |

| PC3 (Prostate Cancer) | Oxygen Consumption (Complex I) | Starting at 5 µM | Dose-dependent reduction | [12] |

| Prostate and Lung Cancer Cells | Cellular Proliferation & Clonogenic Survival | Clinically achievable concentrations | Inhibition | [13] |

| HUVECs | AMPK Activity | 10-30 µM | Stimulation | [15] |

| HAECs | AMPK Activity | 10 µM | Stimulation (not seen with empagliflozin up to 100 µM) | [15] |

| HAoVSMCs | AMPK Activation (pACC) | Not specified | Stimulated within 30 minutes | [15] |

| RPTEC/TERT1 (Renal Proximal Tubule) | Cytotoxicity (proliferating cells) | "Low concentrations" | Induced cytotoxicity | [18] |

Experimental Protocols

This section provides a detailed look at the methodologies employed in the key experiments that have defined our understanding of canagliflozin's effects on non-diabetic cells.

Cell Culture and Treatment

-

Cell Lines: A variety of human and rodent cell lines have been utilized, including:

-

HEK-293: Human embryonic kidney cells.

-

MEFs: Mouse embryonic fibroblasts (including wild-type and AMPK-α1/α2 double knockout).

-

A549: Human lung carcinoma cells.

-

PC3: Human prostate cancer cells.

-

HUVECs: Human umbilical vein endothelial cells.

-

HAECs: Human aortic endothelial cells.

-

HAoVSMCs: Human aortic vascular smooth muscle cells.

-

RPTEC/TERT1: Human renal proximal tubule epithelial cells.

-

-

Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Canagliflozin Treatment: Canagliflozin is typically dissolved in DMSO to create a stock solution and then diluted in culture media to the desired final concentrations for treating the cells. Control cells are treated with an equivalent volume of DMSO.

Key Experimental Assays

-

Western Blotting: This technique is widely used to assess the phosphorylation status and total protein levels of key signaling molecules.

-

Primary Antibodies: Antibodies specific for phosphorylated forms of AMPK (Thr172), ACC (Ser79), S6K (Thr389), and total AMPK, ACC, and S6K are used.

-

Procedure: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with the primary antibodies, followed by incubation with secondary antibodies and detection using chemiluminescence.

-

-

Cell Proliferation and Viability Assays:

-

BrdU Assay: To measure DNA synthesis and cell proliferation.

-

Clonogenic Survival Assay: To assess the ability of single cells to grow into colonies after treatment.

-

Lactate Dehydrogenase (LDH) Assay: To measure cell viability by quantifying the release of LDH from damaged cells.

-

-

Metabolic Assays:

-

Oxygen Consumption Rate (OCR): Measured using instruments like the Seahorse XF Analyzer to assess mitochondrial respiration. Specific substrates for different mitochondrial complexes (e.g., pyruvate/malate for Complex I, succinate for Complex II) are used to pinpoint the site of inhibition.

-

Extracellular Acidification Rate (ECAR): Also measured using a Seahorse XF Analyzer to assess glycolysis.

-

Cellular ATP Levels: Measured using commercially available kits.

-

Lipogenesis Assay: Cells are incubated with radiolabeled acetate ([14C]acetate), and the incorporation of the label into lipids is measured.

-

-

Cell Cycle Analysis: Cells are stained with a fluorescent DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Heme Oxygenase-1 (HO-1) Activity Assay: The conversion of hemin to bilirubin is measured spectrophotometrically in cell lysates.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the literature.

Caption: Canagliflozin's AMPK activation pathway.

Caption: Canagliflozin's effect on VSMCs.

Caption: Workflow for studying AMPK activation.

Diverse Cellular Effects Beyond AMPK Activation

While AMPK activation is a central hub, canagliflozin's influence extends to other cellular processes in non-diabetic cells.

Inhibition of Cancer Cell Growth and Metabolism

In various cancer cell lines, canagliflozin has demonstrated potent anti-proliferative effects.[9][12][13][16] This is attributed not only to AMPK-mediated inhibition of mTOR and lipogenesis but also to a more direct impact on cancer cell metabolism. By inhibiting mitochondrial complex I, canagliflozin disrupts the primary energy source for many cancer cells, which rely heavily on oxidative phosphorylation.[12][13] Some studies suggest that canagliflozin can also downregulate glucose transporter-1 (GLUT1) and lactate dehydrogenase A (LDHA), further impeding the glycolytic pathway in cancer cells.[19]

Cardiovascular and Renal Protection

The observed cardiorenal benefits of canagliflozin in non-diabetic individuals in large clinical trials are underpinned by its effects on various cell types within these organ systems.[7][8][20][21] In vascular smooth muscle cells, canagliflozin inhibits proliferation and migration through the induction of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[17] In endothelial cells, the activation of AMPK can lead to improved endothelial function. In renal proximal tubule cells, canagliflozin has been shown to inhibit glutamate dehydrogenase (GDH) in addition to Complex I, which may have implications for renal cell metabolism and function.[11][18] Furthermore, canagliflozin has been found to inhibit the sodium-hydrogen exchanger 3 (NHE3) in proximal tubule cells, independent of SGLT2 activity, which can reduce sodium reabsorption and tubular workload.[10]

Anti-inflammatory Effects

Canagliflozin has also been reported to exert anti-inflammatory effects in immune cells. In lipopolysaccharide (LPS)-stimulated macrophages, canagliflozin can inhibit the production and release of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[22] This effect is linked to the modulation of intracellular glucose metabolism and the promotion of autophagy.

Conclusion and Future Directions

The discovery of canagliflozin's effects on non-diabetic cells, primarily through the SGLT2-independent mechanism of mitochondrial complex I inhibition and subsequent AMPK activation, has fundamentally expanded our understanding of this drug's therapeutic potential. The consistent observation of these effects across a range of cell types, coupled with compelling clinical data on its cardiorenal protective benefits in non-diabetic populations, strongly suggests that canagliflozin is more than just a glucose-lowering agent.

For researchers and drug development professionals, these findings present exciting opportunities. Further investigation into the nuanced downstream effects of canagliflozin in specific non-diabetic disease models is warranted. Elucidating the precise molecular interactions with mitochondrial complex I and other potential off-target proteins will be crucial for optimizing its therapeutic use and for the development of new drugs that can selectively harness these beneficial cellular actions. The journey into the non-diabetic world of canagliflozin is far from over, and the insights gained will undoubtedly shape the future of metabolic and cardiovascular medicine.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Mechanism of Action [jnjmedicalconnect.com]

- 3. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Na+/glucose co-transporter inhibitor canagliflozin activates AMP-activated protein kinase by inhibiting mitochondrial function and increasing cellular AMP levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Na+/Glucose Cotransporter Inhibitor Canagliflozin Activates AMPK by Inhibiting Mitochondrial Function and Increasing Cellular AMP Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The SGLT2 inhibitor canagliflozin suppresses growth and enhances prostate cancer response to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Emerging role of antidiabetic drugs in cardiorenal protection [frontiersin.org]

- 8. SGLT2 inhibitors for non-diabetic kidney disease: drugs to treat CKD that also improve glycaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SGLT-2 Inhibitors in Cancer Treatment—Mechanisms of Action and Emerging New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SGLT2-independent effects of canagliflozin on NHE3 and mitochondrial complex I activity inhibit proximal tubule fluid transport and albumin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sodium-glucose cotransporter 2 inhibitors and mitochondrial functions: state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The diabetes medication Canagliflozin reduces cancer cell proliferation by inhibiting mitochondrial complex-I supported respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Sodium-glucose cotransporter 2 inhibitor canagliflozin attenuates lung cancer cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Canagliflozin inhibits vascular smooth muscle cell proliferation and migration: Role of heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. droracle.ai [droracle.ai]

- 21. Cardiorenal protective effects of canagliflozin in CREDENCE according to glucose lowering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Canagliflozin's Role in Cancer Cell Biology: A Technical Guide

Abstract

Canagliflozin, an inhibitor of the sodium-glucose cotransporter-2 (SGLT2) approved for the treatment of type 2 diabetes, has demonstrated significant anti-neoplastic properties in a multitude of preclinical studies. Its mechanisms of action in cancer cells are multifaceted, extending beyond its canonical role in glucose transport inhibition. This technical guide delineates the core molecular pathways affected by canagliflozin, focusing on both SGLT2-dependent and, more critically, SGLT2-independent mechanisms. Key among these is the inhibition of mitochondrial complex-I, leading to energetic stress and subsequent activation of AMP-activated protein kinase (AMPK). This event triggers a cascade of downstream effects, including the suppression of the mTOR signaling pathway, induction of cell cycle arrest, and promotion of apoptosis. Furthermore, canagliflozin has been shown to modulate glutamine metabolism and suppress the master regulator of tumor metabolism, HIF-1α. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to serve as a resource for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

Canagliflozin exerts its anti-cancer effects through a dualistic approach, involving both the direct inhibition of glucose uptake in certain cancers and a more widespread mechanism involving the disruption of cellular metabolism at the mitochondrial level.

SGLT2-Independent Mechanisms: A Paradigm of Metabolic Rewiring

A substantial body of evidence indicates that canagliflozin's primary anti-proliferative effects in many cancer types are independent of its action on SGLT2 and are not solely reliant on glucose availability.[1][2] These off-target effects converge on the mitochondria, the central hub of cellular metabolism.

1.1.1 Inhibition of Mitochondrial Complex-I

Similar to the biguanide metformin, canagliflozin directly inhibits complex-I of the mitochondrial electron transport chain.[3][4][5] This action curtails NADH oxidation, leading to a reduction in oxidative phosphorylation (OXPHOS), decreased oxygen consumption, and a significant drop in cellular ATP production.[3][4][6] The inhibition of complex-I is a critical event, as demonstrated by experiments where overexpression of the canagliflozin-resistant yeast NADH dehydrogenase (NDI1) rescued cancer cells from the drug's anti-proliferative effects.[3][4]

1.1.2 Activation of AMP-Activated Protein Kinase (AMPK)

The inhibition of mitochondrial respiration and subsequent decrease in the cellular ATP-to-AMP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[5][6][7] Canagliflozin treatment leads to a rapid and robust increase in the phosphorylation of AMPK at its activating site (Thr172).[5][8] Once activated, AMPK orchestrates a shutdown of anabolic processes to conserve energy while promoting catabolism. Key downstream effects include:

-

Inhibition of the mTOR Pathway: Activated AMPK directly phosphorylates and inhibits key components of the mammalian target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth, proliferation, and protein synthesis.[6][9][10] This leads to the dephosphorylation and inactivation of downstream effectors like p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis.[7][11][12]

-

Inhibition of Lipogenesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, thereby halting de novo lipogenesis.[5]

1.1.3 Modulation of Glutamine Metabolism

Beyond its effects on glucose and electron transport, canagliflozin has been shown to impair glutamine metabolism.[1][2] It reduces the utilization of glutamine to fuel the citric acid (TCA) cycle, a process known as anaplerosis.[2] This effect is linked to the inhibition of glutamine dehydrogenase (GLDH) and contributes to the overall reduction in cellular respiration and proliferation.[13] In hepatocellular carcinoma, canagliflozin-mediated disruption of glutamine metabolism has been shown to induce ferroptosis, a form of iron-dependent cell death, thereby re-sensitizing resistant cells to chemotherapy.[14][15]

1.1.4 Suppression of Hypoxia-Inducible Factor-1α (HIF-1α)

Canagliflozin treatment leads to the downregulation of HIF-1α, a transcription factor that is a master regulator of the hypoxic response and promotes tumor growth by upregulating genes involved in glycolysis, angiogenesis, and cell survival.[7][10] This suppression is, at least in part, a consequence of mTORC1 inhibition, as mTORC1 is a critical activator of HIF-1α signaling.[7][10]

SGLT2-Dependent Mechanisms

In cancers that express SGLT2, such as certain types of liver, lung, and pancreatic cancer, canagliflozin can directly inhibit the co-transport of sodium and glucose into the cell.[13][16] This action directly limits the glucose supply available for glycolysis (the Warburg effect), thereby reducing lactate production and intracellular ATP levels, which contributes to the drug's anti-proliferative and anti-angiogenic effects.[16] However, many studies emphasize that the anti-proliferative effects persist even in cancer cells with low or no SGLT2 expression, highlighting the primacy of the SGLT2-independent mechanisms.[2][5]

Quantitative Anti-Cancer Effects

The anti-proliferative and cytotoxic effects of canagliflozin have been quantified across a wide range of cancer cell lines and in vivo models.

In Vitro Proliferation and Survival Inhibition

Canagliflozin inhibits cancer cell proliferation and clonogenic survival in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) varies across different cancer types.

| Cancer Type | Cell Line(s) | Assay Type | IC50 Value (µM) | Reference |

| Prostate Cancer | PC3, 22RV1, LNCap, DU145 | Clonogenic Survival | 15.0 - 20.8 | [7] |

| Prostate Cancer | Du-145 | MTT (48h) | 41.97 - 69.49 | [17] |

| Lung Cancer | A-549 | MTT (48h) | 41.97 - 69.49 | [17] |

| Colon Cancer | Caco-2 | MTT (48h) | 41.97 - 69.49 | [17] |

| Breast Cancer | MCF-7 | MTT (48h) | 41.97 - 69.49 | [17] |

| Pancreatic Cancer | Panc-1 | MTT (48h) | 41.97 - 69.49 | [17] |

| Glioblastoma | U251MG, U87MG, GL261 | Cell Viability | 49.5 - 62.5 | [18] |

| Oral Cancer | (Not specified) | MTT (24h) | ~600 (250 µg/ml) | [19] |

In Vivo Tumor Growth Inhibition

In animal models, oral administration of canagliflozin has been shown to significantly suppress tumor growth.

| Cancer Type | Animal Model | Dosage | Key Finding | Reference |

| Prostate Cancer | PC3 Xenograft (Nude Mice) | Not specified | 45% tumor growth inhibition at endpoint. | [7] |

| Liver Cancer | Huh7 & HepG2 Xenografts (Nude Mice) | 10 mg/kg/day (oral) | Significantly reduced subcutaneous tumor burden. | [16] |

| Glioblastoma | GL261 Allograft (Mice) | 100 mg/kg/day (oral) | Significantly suppressed tumor volume. | [11][20] |

Cellular and Molecular Effects

-

Cell Cycle Arrest: Canagliflozin induces G0/G1 phase arrest in lung cancer and cholangiocarcinoma cells[21][22] and G2/M arrest in hepatocellular carcinoma cells.[16][23] In HepG2 cells, treatment with 10 µM canagliflozin significantly reduced the protein expression of Cyclin D and CDK4.[24]

-

Apoptosis: In Du-145 prostate cancer cells, treatment with canagliflozin at its IC50 and 2x IC50 concentrations resulted in a significant increase in early and late apoptosis, reaching 78.7% at the higher dose.[17] In HepG2 cells, 10 µM canagliflozin promoted apoptosis via activation of caspase-3.[24][25]

-

Sensitization to Therapy: Canagliflozin enhances the anti-proliferative effects of radiotherapy in prostate and non-small cell lung cancer models.[7][10] It also re-sensitizes chemoresistant hepatocellular carcinoma cells to cisplatin.[14][15]

Key Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of canagliflozin on cancer cells.

Cell Proliferation and Viability (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., A549, PC3, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of canagliflozin (e.g., 1-100 µM) or vehicle control (DMSO) for 24, 48, or 72 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values are determined using non-linear regression analysis.

Analysis of Mitochondrial Respiration (Seahorse XF Assay)

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

-

Cell Seeding: Seed cancer cells onto a Seahorse XF cell culture microplate and allow them to form a monolayer.

-

Treatment: Treat cells with canagliflozin for a specified period (e.g., 3-24 hours) prior to the assay.

-

Assay Preparation: Replace the culture medium with Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine.

-

Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors through the instrument's ports to measure key parameters:

-

Oligomycin: Inhibits ATP synthase (Complex V) to determine ATP-linked respiration.

-

FCCP: A protonophore that uncouples the proton gradient to reveal maximal respiration capacity.

-

Rotenone/Antimycin A: Inhibit Complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: The instrument software calculates OCR and ECAR in real-time. Data is normalized to cell number or protein content.[26]

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins to assess the activation state of signaling pathways.

-

Cell Lysis: After treatment with canagliflozin, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-cleaved caspase-3, anti-β-actin).

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.[22]

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of canagliflozin in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NRG mice).

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 PC3 cells) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization & Treatment: Randomize mice into treatment groups (e.g., vehicle control, canagliflozin). Administer canagliflozin via oral gavage daily at a specified dose (e.g., 10-100 mg/kg).[16][20]

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and general health.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing, imaging, and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).

Conclusion and Future Directions

Canagliflozin demonstrates potent anti-cancer activity across a range of malignancies, primarily through SGLT2-independent mechanisms that disrupt mitochondrial function and activate the AMPK energy-sensing pathway. This leads to the inhibition of critical growth signaling pathways like mTOR, suppression of anabolism, and the induction of cell cycle arrest and apoptosis. Its ability to inhibit proliferation, suppress in vivo tumor growth, and enhance the efficacy of conventional therapies positions it as a compelling candidate for further oncological investigation.